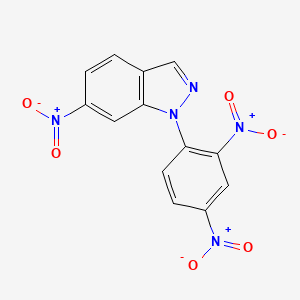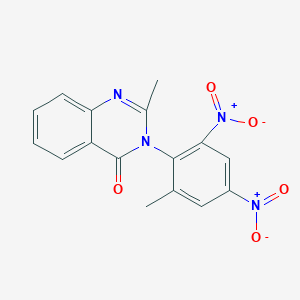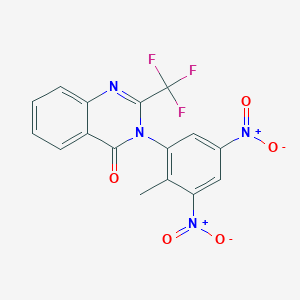
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole
Vue d'ensemble
Description
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole is a chemical compound that has gained significant attention in the scientific community for its potential use in biomedical research. The compound belongs to the family of indazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole has been extensively studied for its potential use in biomedical research. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has been used in vitro and in vivo studies to investigate the molecular mechanisms underlying these activities. Additionally, 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole has been used as a tool compound to study the role of specific signaling pathways in various cellular processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and anti-cancer activities through the inhibition of specific signaling pathways. Specifically, 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole has been shown to inhibit the activity of the NF-κB and STAT3 signaling pathways, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to various stimuli. Additionally, 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole in lab experiments is its potent activity against inflammation and cancer. The compound has been shown to exhibit high selectivity towards specific signaling pathways, making it a valuable tool compound for studying the molecular mechanisms underlying these processes. However, one limitation of using 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole. One area of research is the development of more potent and selective derivatives of the compound. Additionally, the compound's potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, should be explored. Finally, the compound's potential use in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy.
In conclusion, 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole is a promising compound with significant potential in biomedical research. The compound's potent anti-inflammatory and anti-cancer activities, coupled with its selectivity towards specific signaling pathways, make it a valuable tool compound for studying the molecular mechanisms underlying these processes. Further research is needed to fully understand the compound's mechanism of action and potential use in the treatment of other diseases.
Propriétés
IUPAC Name |
1-(2,4-dinitrophenyl)-6-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O6/c19-16(20)9-2-1-8-7-14-15(12(8)5-9)11-4-3-10(17(21)22)6-13(11)18(23)24/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRZYMKPQFDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}imidothiocarbamate](/img/structure/B4291212.png)
![methyl 4-{[[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)thio](methylimino)methyl]amino}benzoate](/img/structure/B4291224.png)
![1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylimidothiocarbamate](/img/structure/B4291225.png)
![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4291233.png)
![4-bicyclo[2.2.1]hept-5-en-2-yl-4-oxobutane-1,1,2,2-tetracarbonitrile](/img/structure/B4291235.png)


![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291266.png)

![6-(4-bromophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B4291279.png)
![N-benzyl-2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B4291286.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4291310.png)
![bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate](/img/structure/B4291315.png)